N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound that contains furan, thiophene, and benzo[b]thiophene moieties . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing furan, thiophene, and benzo[b]thiophene moieties. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .Scientific Research Applications
Synthesis and Reactivity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide and its derivatives have been studied for their synthesis and reactivity in various chemical reactions. Aleksandrov et al. (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, a related compound, and explored its reactivity in electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
Camps Cyclization
The compound has been studied in the context of Camps cyclization, a chemical reaction used to synthesize heterocyclic compounds. Mochalov et al. (2016) investigated the cyclization of analogous N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, demonstrating the utility of this reaction in creating complex molecular structures (Mochalov et al., 2016).
Application in Dye-Sensitized Solar Cells
Phenothiazine derivatives, including those with furan and thiophene linkers, have been utilized in dye-sensitized solar cells. Kim et al. (2011) found that a derivative with a furan linker exhibited a notable improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of these compounds in renewable energy applications (Kim et al., 2011).
Antimicrobial Activity
Compounds related to this compound have been explored for their antimicrobial properties. Popiołek et al. (2016) synthesized a series of furan/thiophene-1,3-benzothiazin-4-one hybrids and evaluated their in vitro antimicrobial activities, demonstrating efficacy against various bacteria and yeasts (Popiołek et al., 2016).
Biobased Polymer Synthesis
Furan derivatives are being researched for the development of biobased polymers. Jiang et al. (2014) demonstrated the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, leading to the synthesis of novel furan polyesters with potential applications in sustainable materials (Jiang et al., 2014).
Influenza A Virus Inhibition
Furan-carboxamide derivatives have been identified as potential inhibitors of influenza A H5N1 virus. Yongshi et al. (2017) synthesized a series of these compounds and found that certain derivatives showed potent antiviral activity, pointing to their potential use in antiviral therapies (Yongshi et al., 2017).
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They have been found to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene-based compounds can interact with various biological targets to exert their effects . For example, some thiophene compounds are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene-based compounds are known to interact with a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene-based compounds are known to exhibit a variety of pharmacological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c21-18(15-11-13-5-1-2-6-14(13)25-15)20-12-19(22,16-7-3-9-23-16)17-8-4-10-24-17/h1-11,22H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMDQCMZFDDAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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